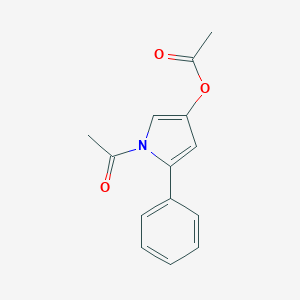
N-Acetyl-3-acetoxy-5-phenylpyrrole
Cat. No. B018875
Key on ui cas rn:
100750-39-8
M. Wt: 243.26 g/mol
InChI Key: WKSITCBIIIHVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04645842
Procedure details


A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (2) (36.8 g; 0.15 mol) was freed of oxygen by stirring in a flowing argon stream for 10 minutes, then suspended in deoxygenated methanol (MeOH) (379 mL), cooled to -6° C. (in a -15° C. methanol (MeOH)/dry-ice bath) under an inert gas atmosphere and rapidly treated with an ice cold deoxygenated solution of 2N NaOH (300 mL). The reaction temperature rose immediately upon addition of base to 18° C., and after ~3 minutes the reaction mixture became homogeneous. As the reaction mixture cooled, compound 3 separated as fine crystals. After 15 minutes a solution of cold deoxygenated 2M citric acid (150 mL) was added, the resulting mixture was stirred for 10 minutes, and then filtered. The solid was washed thoroughly with deoxygenated water (200 mL), taking care to minimize exposure of the product to air, then dried under vacuum overnight to yield the title compound (22.3 g; 93.6%) as light pink tiny needles.


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Yield
93.6%
Identifiers


|
REACTION_CXSMILES
|
C([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][C:6]([O:15]C(=O)C)=[CH:5]1)(=O)C.O=O.[OH-].[Na+]>CO>[OH:15][C:6]1[CH:7]=[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:4][CH:5]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C=C(C=C1C1=CC=CC=C1)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
379 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring in a flowing argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction temperature rose immediately upon addition of base to 18° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after ~3 minutes the reaction mixture became homogeneous
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As the reaction mixture cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
compound 3 separated as fine crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 15 minutes a solution of cold deoxygenated 2M citric acid (150 mL)
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed thoroughly with deoxygenated water (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CNC(=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.3 g | |
| YIELD: PERCENTYIELD | 93.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
